molecular formula C11H12ClF3N2 B3382638 1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine CAS No. 346729-48-4

1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine

Cat. No.: B3382638
CAS No.: 346729-48-4
M. Wt: 264.67 g/mol
InChI Key: DDWYBHPNFVYDDC-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine is an organic compound with the molecular formula C11H13ClF3N2. This compound is characterized by the presence of a piperazine ring substituted with a 3-chloro-5-(trifluoromethyl)phenyl group. It is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine typically involves the alkylation of piperazine with 3-chloro-5-(trifluoromethyl)benzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets. It is believed to act on neurotransmitter receptors in the brain, modulating their activity and influencing mood and behavior. The compound may also interact with enzymes involved in metabolic pathways, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine is unique due to the combination of the chloro and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its efficacy in pharmacological applications .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)phenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2/c12-9-5-8(11(13,14)15)6-10(7-9)17-3-1-16-2-4-17/h5-7,16H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWYBHPNFVYDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346729-48-4
Record name 1-(3-chloro-5-(trifluoromethyl)phenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Beginning with 3,5-dichlorobenzotrifluoride (500 mg, 2.32 mmol) and piperazine (1 g, 11.6 mmol), 320 mg of the title compound was recovered by the procedure described in Example 1.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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